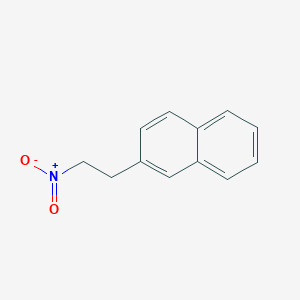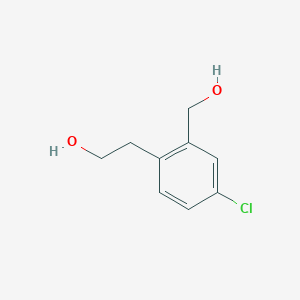
2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol
描述
2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol is an organic compound that belongs to the class of alcohols and phenols. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring, which is further substituted with a chlorine atom and a hydroxymethyl group. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol typically involves the chlorination of a suitable phenolic precursor followed by the introduction of the hydroxymethyl group. One common method involves the reaction of 4-chlorophenol with formaldehyde under basic conditions to form the hydroxymethyl derivative. This intermediate is then subjected to further reactions to introduce the ethanol moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and hydroxymethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, forming simpler hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, altering the compound’s properties .
科学研究应用
2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial materials.
作用机制
The mechanism of action of 2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of biological molecules, leading to various physiological effects .
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)ethanol: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
4-Chloro-2-hydroxybenzyl alcohol: Similar structure but with different substitution patterns, affecting its chemical properties.
4-Chloro-3-hydroxybenzyl alcohol: Another isomer with distinct reactivity and uses.
Uniqueness
2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both hydroxyl and chlorine groups allows for versatile chemical modifications, making it valuable in various research and industrial applications .
属性
分子式 |
C9H11ClO2 |
|---|---|
分子量 |
186.63 g/mol |
IUPAC 名称 |
2-[4-chloro-2-(hydroxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H11ClO2/c10-9-2-1-7(3-4-11)8(5-9)6-12/h1-2,5,11-12H,3-4,6H2 |
InChI 键 |
KSMLGHDAQKIDMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)CO)CCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(6-Methoxy-[1,5]naphthyridin-4-yl)-prop-2-yn-1-ol](/img/structure/B8469492.png)
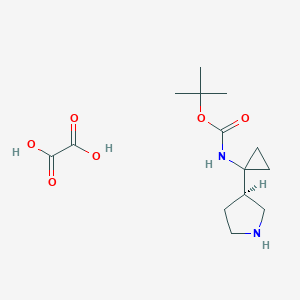
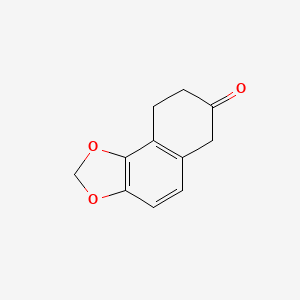
![6-Isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B8469511.png)
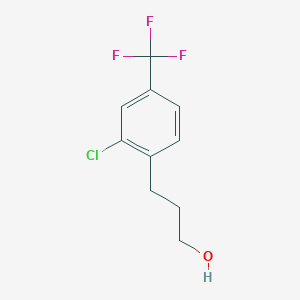
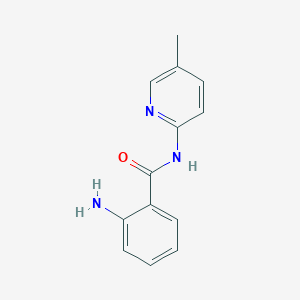
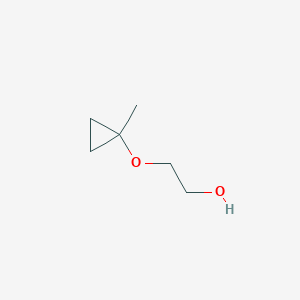
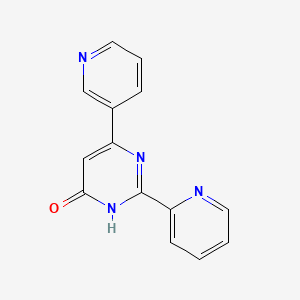
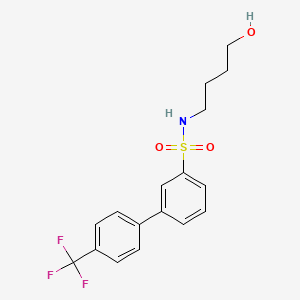
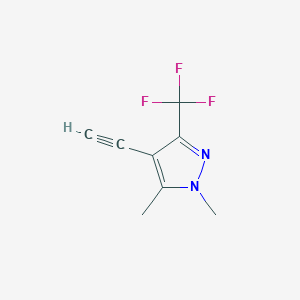
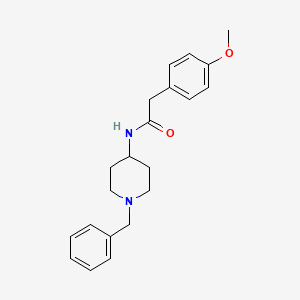
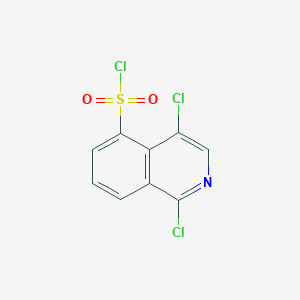
![1-[(2S)-1-ethylpyrrolidin-2-yl]-N-methylmethanamine](/img/structure/B8469590.png)
